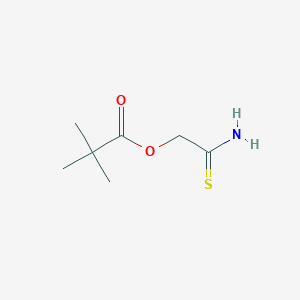

2-Amino-2-thioxoethyl pivalate

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-amino-2-sulfanylideneethyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2,3)6(9)10-4-5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COULAOZTCJTHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381945 | |

| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-79-2 | |

| Record name | Propanoic acid, 2,2-dimethyl-, 2-amino-2-thioxoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Direct Synthesis Approaches to 2-Amino-2-thioxoethyl Pivalate (B1233124)

Information regarding specific reagent systems and reaction conditions for the direct synthesis of 2-Amino-2-thioxoethyl pivalate is not extensively published. General methods for thioamide synthesis, which could potentially be adapted, often involve the thionation of the corresponding amide. The use of thionating agents like Lawesson's reagent or phosphorus pentasulfide are common, though these may present challenges with sensitive functional groups. acs.orgorganic-chemistry.org

While catalytic methods for the synthesis of various organic compounds are well-developed, specific catalytic enhancements for the direct production of this compound have not been detailed in available research.

Synthetic Strategies for Related Thioamide Scaffolds

Given the limited direct synthetic data for this compound, an examination of synthetic strategies for structurally related thioamide scaffolds provides valuable insights into potential synthetic routes.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazoles, which are heterocyclic compounds containing a thioamide-derived structural unit. nih.govnih.gov The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.comyoutube.com This reaction underscores the utility of thioamides as key building blocks in heterocyclic synthesis.

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, forming an intermediate which then undergoes cyclization and dehydration to yield the thiazole ring. youtube.com

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide | Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Thiourea (B124793) | 2-Amino-4-phenylthiazole | youtube.com |

| Phenacyl bromide derivatives | Bis-thiosemicarbazones | Bis-thiazoles | tandfonline.com |

This synthetic strategy highlights a potential pathway where a pivaloyl-protected α-halo glycine (B1666218) derivative could react with a source of thioamide functionality.

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. Several one-pot methods for the synthesis of thioamides have been developed.

A common approach involves the reaction of nitriles with a sulfur source. For instance, aromatic nitriles can be converted to primary thioamides in high yields by treatment with sodium hydrogen sulfide (B99878) and magnesium chloride in dimethylformamide (DMF). researchgate.net This method avoids the handling of hazardous hydrogen sulfide gas. researchgate.net Another approach is the Willgerodt-Kindler reaction, a multicomponent reaction between an aldehyde or ketone, sulfur, and an amine to form a thioamide. researchgate.netchemrxiv.org

Table 2: Selected One-Pot Thioamide Synthesis Methods

| Starting Materials | Reagents | Product | Reference |

|---|---|---|---|

| Aromatic Nitriles | NaSH, MgCl₂ in DMF | Aromatic Primary Thioamides | researchgate.net |

| Aldehydes, Amines, Sulfur | Imidazole (catalyst) | Thioamides | researchgate.net |

| Arylacetic/Cinnamic Acids, Amines, Sulfur | - | Thioamides | organic-chemistry.org |

| Amides | Lawesson's Reagent | Thioamides | acs.org |

These methodologies offer versatile and efficient routes to a wide range of thioamides, which could potentially be applied to synthesize precursors for or the target compound itself.

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and extending their applicability. The mechanism of thioamide formation often depends on the specific reagents and conditions employed.

In the biosynthesis of some natural products, thioamide formation is understood to proceed through an adenylation mechanism, where a carbonyl oxygen is activated by adenylation, followed by sulfur transfer from a source like cysteine. nih.gov

For chemical syntheses, the Willgerodt-Kindler reaction is proposed to proceed through the formation of an enamine from the aldehyde or ketone and the amine, which then reacts with sulfur. researchgate.netchemrxiv.org In the conversion of nitriles to thioamides using sodium hydrosulfide (B80085), the mechanism involves the nucleophilic attack of the hydrosulfide ion on the nitrile carbon. researchgate.net

More recent studies have also explored radical pathways. For instance, a cobalt-catalyzed asymmetric reductive reaction of isocyanates with tertiary alkyl chlorides was found to involve a radical addition mechanism. acs.org Mechanistic studies using radical scavengers supported the involvement of alkyl radical intermediates in this transformation. acs.org

Reactivity Profiles and Transformative Chemistry of 2 Amino 2 Thioxoethyl Pivalate

Reactions at the Thioamide Functionality

The thioamide group is a versatile functional unit known for its distinct reactivity compared to its amide analogue. Thioamides are generally more reactive towards both nucleophiles and electrophiles. nih.gov This heightened reactivity is attributed to the weaker carbon-sulfur double bond (C=S) compared to the carbon-oxygen double bond (C=O) in amides. nih.gov

The thiocarbonyl carbon of the thioamide group in 2-Amino-2-thioxoethyl pivalate (B1233124) is an electrophilic center, making it susceptible to attack by nucleophiles. Nucleophilic addition to the C=S bond is a fundamental reaction of thioamides. nih.gov The outcome of such reactions can vary depending on the nature of the nucleophile and the reaction conditions.

Activation of the thioamide, for instance through N-tert-butoxycarbonyl (N-Boc) protection, can enhance its reactivity towards nucleophiles by destabilizing the ground state of the thioamide bond. nih.govrsc.org This strategy facilitates nucleophilic addition and subsequent cleavage of the C(S)-N bond, enabling transamidation reactions where the original amino group is replaced by a different amine. nih.govnsf.gov

Thioamides can also undergo S-alkylation when treated with alkyl halides, a reaction that proceeds readily due to the nucleophilicity of the sulfur atom. rsc.orgnih.gov This forms a thioimidate intermediate, which can be a key step in various synthetic transformations.

Table 1: Theoretical Nucleophilic Reactions at the Thioamide Moiety

| Reaction Type | Nucleophile | Potential Product |

| Transamidation | R-NH₂ | 2-(Alkylamino)-2-thioxoethyl pivalate |

| S-Alkylation | R-X | S-Alkyl-2-amino-2-pivaloxyethanethioimidate |

| Hydrolysis | H₂O | 2-Amino-2-oxoethyl pivalate |

The thioamide functionality is a valuable precursor for the synthesis of various heterocyclic compounds. acs.org The presence of both a nucleophilic sulfur atom and a potentially reactive nitrogen atom allows for participation in a range of cyclization reactions.

For instance, thioamides can react with α-haloketones in the well-known Hantzsch thiazole (B1198619) synthesis to form thiazole rings. beilstein-journals.org In the context of 2-Amino-2-thioxoethyl pivalate, reaction with a suitable dielectrophile could lead to the formation of a five or six-membered heterocycle. For example, reaction with a 1,2-dihaloethane could theoretically yield a thiazoline (B8809763) derivative.

Furthermore, oxidative cyclization of thioamides is a known transformation. Under photocatalytic conditions with a suitable catalyst like Cu₂O, aromatic thioamides have been shown to undergo oxidative coupling to form 1,2,4-thiadiazoles. rsc.orgrsc.org While this compound is aliphatic, this highlights a potential pathway for intermolecular cyclization under specific oxidative conditions.

Table 2: Potential Cyclization Reactions

| Reactant | Reaction Type | Potential Heterocyclic Product |

| α-Haloketone | Hantzsch-type synthesis | Substituted thiazole |

| 1,2-Dihaloalkane | Tandem S-alkylation-cyclodeamination | Thiazoline derivative |

| Oxidizing Agent | Oxidative dimerization/cyclization | 1,2,4-Thiadiazole derivative |

Reactions Involving the Pivalate Ester Moiety

The pivalate ester is known for its steric bulk, which confers significant resistance to hydrolysis compared to less hindered esters like acetates or benzoates. wikipedia.org This stability makes the pivaloyl group a useful protecting group for alcohols in organic synthesis. wikipedia.org

Hydrolysis of the pivalate ester in this compound to yield the corresponding carboxylic acid would likely require forcing conditions, such as treatment with a strong base (e.g., powdered NaOH) or under strongly acidic conditions. google.comorganic-chemistry.org Milder hydrolytic methods that are effective for other esters may not be sufficient to cleave the pivalate group. cmu.edu This selective stability could be synthetically advantageous, allowing for reactions to be carried out at the thioamide functionality while the pivalate ester remains intact.

Table 3: Reactivity of the Pivalate Ester

| Reaction Type | Reagent/Conditions | Potential Product |

| Hydrolysis (Basic) | Strong base (e.g., NaOH), heat | 2-Amino-2-thioxoacetic acid |

| Hydrolysis (Acidic) | Strong acid (e.g., HCl), heat | 2-Amino-2-thioxoacetic acid |

| Reductive Cleavage | Li, catalytic naphthalene | 2-Amino-2-thioxoethanol |

Exploration of Novel Reaction Pathways

The unique juxtaposition of a thioamide and a pivalate ester in one molecule opens the door to novel reaction pathways that might not be readily apparent from studying each functional group in isolation. For example, intramolecular reactions could be envisaged under specific conditions.

One area of potential exploration is the nickel-catalyzed C-alkylation of thioamides using primary alcohols, which proceeds via a hydrogen autotransfer strategy. rsc.org Applying this methodology to this compound could lead to the formation of α-substituted derivatives.

Furthermore, the development of ground-state-destabilization strategies for thioamide activation could lead to new, highly chemoselective transformations. rsc.orgnsf.gov This could enable the selective functionalization of the thioamide in the presence of the pivalate ester under mild conditions.

Mechanistic Studies of Chemical Transformations

The mechanisms of thioamide reactions are a subject of ongoing research. For nucleophilic additions, the reaction is believed to proceed through a tetrahedral intermediate. nsf.gov The stability and subsequent breakdown of this intermediate dictate the final product distribution.

In cyclization reactions, such as the formation of thiazolines from thioamides and haloamines, the mechanism is proposed to involve a tandem S-alkylation followed by an intramolecular cyclodeamination. rsc.org

For the hydrolysis of thioamides, studies have shown that it can be promoted by metal ions, such as gold(III) bromides, which form S-amide-gold(III) adducts that then decompose to the corresponding amide. rsc.org

Mechanistic studies on the reactions of this compound would be crucial to understanding and controlling its chemical behavior. Techniques such as kinetic studies, isotopic labeling, and computational modeling could provide valuable insights into the transition states and intermediates involved in its transformations.

Design and Synthesis of 2 Amino 2 Thioxoethyl Pivalate Derivatives and Analogs

Structural Modification Strategies

The inherent functionalities of 2-Amino-2-thioxoethyl pivalate (B1233124), namely the amine and ester groups, offer prime targets for structural modifications to generate a diverse library of derivatives. These modifications are crucial for tuning the electronic and steric properties of the molecule, which in turn can influence its reactivity in subsequent cyclization reactions.

Derivatives with Modified Amine Functionalities

The primary amine group in the thioamide moiety of 2-Amino-2-thioxoethyl pivalate can be readily modified. While the pivaloyl group already serves as a bulky protecting group, further alterations can be envisioned. Standard organic transformations allow for the introduction of a wide array of substituents. For instance, alkylation, arylation, or acylation of the amine can be achieved, leading to a variety of N-substituted derivatives. These modifications can impact the nucleophilicity of the thioamide sulfur and the nitrogen atom, which are key to the formation of heterocyclic rings.

Reductive amination is another powerful tool for modifying the amine functionality. This method allows for the introduction of various alkyl and aryl groups, further expanding the structural diversity of the resulting derivatives. The choice of the modifying group can significantly influence the properties of the final heterocyclic products.

Ester-Based Structural Variations

The pivalate ester of this compound provides another avenue for structural diversification. The bulky tert-butyl group of the pivalate can be replaced with other alkyl or aryl groups through transesterification reactions. This allows for the synthesis of a series of analogous esters, such as methyl, ethyl, or benzyl (B1604629) esters. The nature of the ester group can affect the reactivity of the entire molecule, for example, by altering its solubility or by introducing new reactive sites.

Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a variety of amines or alcohols to form amides or different esters, respectively. This strategy significantly broadens the scope of accessible derivatives from the parent compound.

Preparation of Fused Heterocyclic Systems

The true synthetic utility of this compound and its derivatives lies in their ability to serve as building blocks for the construction of fused heterocyclic systems. The thioamide functionality is a key pharmacophore that can participate in various cyclization reactions.

2-Aminothiazole (B372263) Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of 2-aminothiazole derivatives. semanticscholar.orgnih.govresearchgate.netnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, this compound can act as the thioamide component. The reaction proceeds through the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the 2-aminothiazole ring. semanticscholar.org

The pivaloyl group on the exocyclic amine of the resulting thiazole can be retained or removed depending on the reaction conditions and the desired final product. The ester functionality can also be carried through the reaction sequence, providing a handle for further modifications. A variety of α-haloketones can be employed in this synthesis, leading to a wide range of substituted 2-aminothiazole derivatives.

Table 1: Examples of Reagents for 2-Aminothiazole Synthesis

| Thioamide Component | α-Haloketone Component | Resulting Heterocycle Core |

|---|---|---|

| This compound | Phenacyl bromide | 4-Phenyl-2-aminothiazole derivative |

| Thiourea (B124793) | 2-Chloroacetone | 4-Methyl-2-aminothiazole |

2-Aminothiophene Derivatives

The Gewald reaction is a powerful one-pot synthesis for the preparation of polysubstituted 2-aminothiophenes. researchgate.net This reaction typically brings together a carbonyl compound, an α-cyano ester or α-cyano nitrile, and elemental sulfur in the presence of a base. While the direct involvement of this compound in the classical Gewald synthesis is not explicitly documented, its structural components suggest potential applications in modified Gewald-type reactions.

For instance, a synthetic strategy could involve the Knoevenagel condensation of a pivaloyl-protected α-amino-β-ketonitrile with elemental sulfur. The resulting intermediate could then undergo cyclization to form a 2-aminothiophene derivative. The versatility of the Gewald reaction allows for the use of a wide range of carbonyl compounds and activated nitriles, offering a pathway to a diverse array of 2-aminothiophenes.

Table 2: Components for a Hypothetical Gewald-type Synthesis

| Carbonyl Compound | Activated Nitrile Component | Sulfur Source | Resulting Heterocycle Core |

|---|---|---|---|

| Cyclohexanone | Malononitrile | Elemental Sulfur | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |

| Acetone | Ethyl cyanoacetate | Elemental Sulfur | Ethyl 2-amino-4-methylthiophene-3-carboxylate |

Pyridoindolone and Other Heterocyclic Derivatives

The synthesis of more complex fused heterocyclic systems, such as pyridoindolones, often involves multi-step reaction sequences. Thioamides are valuable intermediates in the construction of such scaffolds. For example, a thioamide can be alkylated and then cyclized with a suitable partner to form a thiazole ring, which can then be further elaborated into a more complex fused system.

While direct synthesis of pyridoindolones from this compound is not prominently described, the functional handles present in this molecule make it a plausible starting point for such endeavors. The ester group could be used to introduce a side chain that, upon activation, could participate in an intramolecular cyclization to form a fused pyridone ring. The thioamide part could be transformed into a thiazole or another heterocycle, which would then be part of the final fused system. The development of such synthetic routes would open up new avenues for the creation of novel and complex heterocyclic compounds.

Investigation of this compound and its Derivatives Reveals a Gap in Current Scientific Literature

The initial inquiry sought to detail the structure-reactivity and structure-property relationships of derivatives of this compound. However, the absence of published data on the parent compound itself precludes any analysis of its derivatives. The investigation included searches for related chemical structures, such as thioamides and pivalate esters, in an attempt to find analogous data. While general information on the reactivity of thioamides and the properties of compounds containing a pivaloyl group exists, these findings are not specific to the requested molecule and therefore cannot be used to construct a scientifically accurate profile of this compound without engaging in speculation.

For instance, studies on various thioamides highlight their unique electronic and steric properties which influence their reactivity, often involving the nucleophilic character of the sulfur atom and the potential for complex formation with metals. Similarly, the pivaloyl group (tert-butylcarbonyl) is well-known for imparting steric bulk, which can influence the stability and reactivity of a molecule. However, the interplay of the thioamide and the pivalate ester functionalities in "this compound" has not been documented.

Consequently, it is not possible to provide detailed research findings, including data tables on structure-reactivity and structure-property relationships, as requested. The scientific community has yet to publish research on this specific chemical entity.

This report underscores a gap in the current chemical literature and suggests that this compound and its potential derivatives represent a novel area for future research.

Advanced Applications in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Construction

The pivaloyl group in 2-Amino-2-thioxoethyl pivalate (B1233124) serves as a crucial protecting group, enabling its use as a key intermediate in the multi-step synthesis of complex organic molecules. This strategy is particularly valuable in the construction of pharmacologically active compounds. For instance, a pivaloyl-protected pyrrolo[2,3-d]pyrimidine derivative was instrumental in the synthesis of potent antifolate inhibitors of thymidylate synthase (TS), an enzyme critical in DNA synthesis and a target for anticancer drugs. nih.gov The stability of the pivaloyl group under certain reaction conditions allows for selective transformations at other parts of the molecule, while the thioamide moiety provides a handle for subsequent cyclization or functionalization steps. This approach facilitates the construction of elaborate molecular frameworks that would be challenging to assemble through other methods. nih.gov

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient methods for their synthesis is of paramount importance. While direct applications of 2-Amino-2-thioxoethyl pivalate are an emerging area of study, the broader class of 2-aminothiophenes and related thioamides are well-established precursors for a diverse range of heterocyclic systems. These compounds serve as versatile building blocks for the synthesis of pyridines, pyrimidines, and thiazoles, among others. The reactivity of the amino and thione groups allows for a variety of cyclization strategies, leading to the formation of these important heterocyclic cores.

For example, the general class of 2-aminothiophenes can be readily acylated and subsequently cyclized to form complex fused heterocyclic systems like pyrido[1,2-a]thieno[3,2-e]pyrimidines. This highlights the potential of molecules with a 2-aminothioamide-like structure to act as foundational scaffolds for generating molecular diversity in drug discovery programs.

Development of Novel Synthetic Reagents and Catalysts

The development of novel reagents and catalysts is a driving force in chemical innovation. While specific research on the use of this compound in this context is limited, the structural motifs present in the molecule suggest potential avenues for exploration. The thioamide functionality, for instance, can coordinate with metal centers, opening up the possibility of designing novel ligands for catalysis. The development of new catalytic systems often relies on the fine-tuning of ligand properties, and the unique electronic and steric characteristics of this compound could offer advantages in specific catalytic transformations. Further research in this area could lead to the discovery of new catalytic applications for this and related compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic properties of thioamide-containing molecules. researchgate.netnih.gov These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. researchgate.netaimspress.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for predicting the kinetic stability and chemical reactivity of a molecule. researchgate.netmdpi.com A larger HOMO-LUMO gap implies higher stability and lower reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. aimspress.comresearchgate.net

For thioamide derivatives, the distribution of HOMO and LUMO is often localized on specific parts of the molecule. For instance, in some related structures, the LUMO is primarily located on the heterocyclic ring, indicating its role as the primary electron acceptor. researchgate.net This analysis of frontier orbitals is crucial for understanding potential charge transfer interactions within the molecule. malayajournal.org

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating capacity. |

| LUMO Energy | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap | Indicates kinetic stability and chemical reactivity. researchgate.net |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for predicting the reactivity and outcomes of chemical reactions by analyzing the interactions between the HOMO and LUMO of reacting species. fiveable.mewikipedia.orgnumberanalytics.com This theory is based on three key observations: the repulsion between occupied orbitals of different molecules, the electrostatic attraction between positive and negative charges, and the attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another, particularly the HOMO and LUMO. wikipedia.org

FMO theory is widely applied to understand various types of reactions, including cycloadditions, sigmatropic reactions, and electrocyclic reactions. fiveable.meslideshare.net For example, in a Diels-Alder reaction, the theory explains the interaction between the HOMO of the diene and the LUMO of the dienophile. fiveable.me While powerful, it's important to recognize that FMO theory has its limitations and may not accurately predict reactivity in all scenarios. slideshare.net

Computational Modeling of Reaction Mechanisms

Computational methods, particularly quantum chemistry, are powerful tools for investigating reaction mechanisms and the driving forces behind chemical processes. mdpi.com These approaches are invaluable for studying reactions that involve short-lived intermediates that are difficult to detect experimentally. mdpi.com

Recent computational studies have explored the formation of amides and thioamides in various environments, including the interstellar medium. frontiersin.org For instance, density functional theory (DFT) calculations have been used to predict possible formation routes for these compounds. frontiersin.org Such studies have revealed that the formation of some thioamides may be favorable under interstellar conditions, while the formation of their amide counterparts might be hindered by high energy barriers. frontiersin.org The investigation of reaction mechanisms also extends to processes like the chemisorption of molecules like SO2 by amino acid-based systems, where computational analysis can elucidate the reaction pathways. mdpi.com

Spectroscopic Data Prediction and Validation (e.g., NMR, IR)

Quantum chemical calculations are frequently employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical predictions can be compared with experimental data to validate the computational models and provide a more detailed assignment of the observed spectral features.

For example, Density Functional Theory (DFT) calculations using specific basis sets (e.g., B3LYP/6-311++G(d,p)) have been successfully used to calculate the vibrational frequencies of thiophene (B33073) derivatives. researchgate.net The simulated spectra often show excellent agreement with experimental spectra, aiding in the correct assignment of vibrational modes. researchgate.net Similarly, the gauge-invariant atomic orbital (GIAO) method is used to calculate NMR chemical shifts, providing further validation of the computed molecular structure. researchgate.net

Molecular Docking Studies (for derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg This method is particularly valuable in drug discovery and design for studying the interaction between a ligand and a protein at the atomic level. researchgate.net

For derivatives of 2-aminothiazole (B372263), molecular docking studies have been conducted to understand their binding modes with various biological targets, such as enzymes. ekb.egresearchgate.net These studies help in identifying key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net The insights gained from docking can guide the synthesis of new derivatives with improved biological activity. For instance, docking studies have been performed on 2-aminobenzothiazole (B30445) derivatives with the PI3Kγ enzyme and on 2-oxoquinoline arylaminothiazole derivatives with tubulin. nih.govscielo.org.mx Similarly, dipeptide derivatives have been docked into the active sites of enzymes like enoyl reductase from E. coli and cytochrome P450 14 α-sterol demethylase from Candida albicans. researchgate.net

Open-Data Initiatives in Computational Chemistry

The field of computational chemistry is increasingly embracing open-data initiatives to enhance collaboration, reproducibility, and the acceleration of scientific discovery. nih.govchemistryviews.org The vast amount of data generated from high-performance computing necessitates robust tools for data management, storage, sharing, and analysis. chemistryviews.org

Exploration of Biological Activities of Derived and Analogous Scaffolds

Antimicrobial Activity Research

The quest for novel antimicrobial agents has led researchers to explore various derivatives containing structural similarities to 2-Amino-2-thioxoethyl pivalate (B1233124). These investigations have revealed that scaffolds such as thioureas, thiazoles, and aminothiophenes possess a broad array of antimicrobial activities. nih.govmdpi.com

Thiourea (B124793) derivatives and their heterocyclic analogues have demonstrated notable antibacterial properties. researchgate.netbiointerfaceresearch.com For instance, benzothiazole-containing ureas, which are analogues of the antimicrobial agent Triclocarban, have shown significant activity. mdpi.com Specific diarylurea compounds, such as 2bF and 2eC, exhibited higher activity against Staphylococcus aureus than Triclocarban itself, with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL compared to 16 µg/mL for the reference drug. mdpi.com Another derivative, 2bB, was found to be four times more potent than Triclocarban against Enterococcus faecalis. mdpi.com

Similarly, studies on 2-aminothiazole (B372263) derivatives have identified compounds with promising antibacterial effects. ijcce.ac.ir Research on 5-aminomethylene-2-thioxo-4-thiazolidinones showed that the methicillin-resistant strain of Staphylococcus aureus (MRSA) was particularly sensitive to these compounds. researchgate.net Certain derivatives in this class also exhibited synergistic effects when combined with amoxicillin (B794) against ESβL+ Klebsiella pneumoniae strains. researchgate.net

Flexible analogues of 8-aza-7-deazapurine nucleosides have also been screened for antibacterial activity. mdpi.com Compounds 9 (1-(2′,3′,4′-trihydroxycyclopent-1′-yl)-4-(pyrimidin-4(3H)-on-5-yl)pyrazole) and 19 (1-(β-D-ribofuranosyl)-4-(2-aminopyridin-3-yl)pyrazole) were found to inhibit the growth of Mycobacterium smegmatis mc2 155 with MIC₉₉ values of 13 µg/mL and 50 µg/mL, respectively. mdpi.com Against the more pathogenic M. tuberculosis H37Rv, compounds 6 (1-(4′-hydroxy-2′-cyclopenten-1′-yl)-4-(4-benzyloxypyrimidin-5-yl)pyrazole) and 10 (4-(4-aminopyridin-3-yl)-1H-pyrazol) showed 99% inhibition at concentrations of 20 µg/mL and 40 µg/mL, respectively. mdpi.com

| Compound Class | Specific Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|---|

| Diarylureas (Triclocarban Analogues) | 2bF | Staphylococcus aureus | 8 µg/mL |

| Diarylureas (Triclocarban Analogues) | 2eC | Staphylococcus aureus | 8 µg/mL |

| Diarylureas (Triclocarban Analogues) | Triclocarban (Reference) | Staphylococcus aureus | 16 µg/mL |

| Diarylureas (Triclocarban Analogues) | 2bB | Enterococcus faecalis | 4x more active than TCC |

| 8-Aza-7-deazapurine Nucleoside Analogues | Compound 9 | Mycobacterium smegmatis | 13 µg/mL |

| 8-Aza-7-deazapurine Nucleoside Analogues | Compound 19 | Mycobacterium smegmatis | 50 µg/mL |

| 8-Aza-7-deazapurine Nucleoside Analogues | Compound 6 | Mycobacterium tuberculosis | 20 µg/mL |

| 8-Aza-7-deazapurine Nucleoside Analogues | Compound 10 | Mycobacterium tuberculosis | 40 µg/mL |

The antifungal properties of related scaffolds have been extensively studied, particularly against pathogenic yeasts like Candida albicans. researchgate.netbiointerfaceresearch.com For example, 2-aminobenzoic acid derivatives have shown efficacy against fluconazole-resistant clinical isolates of C. albicans. nih.govresearchgate.net Two such compounds demonstrated over 80% inhibition of yeast cell growth after 48 hours. nih.gov

Thiazole (B1198619) derivatives have also emerged as potent antifungal agents. A study on 2-amino-4,5-diarylthiazole derivatives identified a compound, 5a8 , which after demethylation of a precursor, exhibited an anti-Candida albicans activity (MIC₈₀ = 9 μM) comparable to the standard antifungal drug fluconazole. nih.gov Furthermore, chitosan (B1678972) films incorporating the 2-aminothiophene derivative 6CN (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) were effective against C. albicans, C. tropicalis, and C. parapsilosis. mdpi.com The films with higher concentrations of 6CN (0.80 mg·mL⁻¹ and 1.28 mg·mL⁻¹) showed broad-spectrum activity against all three tested Candida species. mdpi.com

Research into 2-thioxo-4-thiazolidinone derivatives has also revealed moderate antifungal activity against Candida fungi. researchgate.net Additionally, some 2-bromobenzoyl-substituted thiourea derivatives showed activity against Candida albicans, with one compound also being effective against C. parapsilosis. researchgate.net

| Compound Class | Specific Compound | Fungal Strain | Activity |

|---|---|---|---|

| 2-Amino-4,5-diarylthiazole | 5a8 | Candida albicans | MIC₈₀ = 9 μM |

| 2-Aminobenzoic Acid Derivative | Compound 1 | Candida albicans (FLC-resistant) | >80% growth inhibition |

| 2-Aminobenzoic Acid Derivative | Compound 2 | Candida albicans (FLC-resistant) | >80% growth inhibition |

| 2-Aminothiophene in Chitosan Film | 6CN (0.80 mg·mL⁻¹) | C. albicans, C. tropicalis, C. parapsilosis | Effective Inhibition |

| 2-Aminothiophene in Chitosan Film | 6CN (1.28 mg·mL⁻¹) | C. albicans, C. tropicalis, C. parapsilosis | Effective Inhibition |

| 2-Bromobenzoyl-thiourea | Compound 2d | Candida albicans | Active |

| 2-Bromobenzoyl-thiourea | Compound 2f | Candida albicans, C. parapsilosis | Active |

Derivatives and analogues of thiourea and related heterocyclic systems have been investigated for their potential to treat neglected tropical diseases caused by protozoan parasites. biointerfaceresearch.comnih.gov Leishmaniasis, caused by Leishmania species, is a particular focus of this research. nih.gov

Thymoquinone, a benzoquinone, has demonstrated significant in vitro antileishmanial activity against Leishmania major. nih.gov It showed a half-maximal effective concentration (EC₅₀) of 2.62 ± 0.12 μM against the promastigote stage and 17.52 ± 0.15 μM against the amastigote stage of the parasite. nih.gov

Alkylphosphocholine and alkyltriazole analogues have also been evaluated for their in vivo efficacy against Leishmania infantum chagasi. nih.gov In a hamster model, compound 3 (12-azidedodecylphosphocholine) significantly reduced the parasite load in both the spleen and liver. nih.gov Another study on alkylphosphocholine (APC) analogues against Leishmania donovani found that APC12, an analogue with a 12-carbon alkyl chain, was 4- to 10-fold more effective than the clinically used drug miltefosine (B1683995) against both promastigotes and intracellular amastigotes. mdpi.com Intravenous administration of APC12 in a murine model of visceral leishmaniasis led to a 60% reduction in parasite burden in the liver and spleen. mdpi.com

Furthermore, a screening of registered drugs for antiprotozoal activity confirmed the activity of compounds like auranofin against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with an IC₅₀ value of 0.01 μM. plos.org

| Compound Class | Specific Compound | Protozoan Species | Activity (IC₅₀/EC₅₀) |

|---|---|---|---|

| Benzoquinone | Thymoquinone | Leishmania major (promastigote) | 2.62 µM |

| Benzoquinone | Thymoquinone | Leishmania major (amastigote) | 17.52 µM |

| Alkylphosphocholine | APC12 | Leishmania donovani (promastigote) | 10x more active than Miltefosine |

| Alkylphosphocholine | APC12 | Leishmania donovani (amastigote) | 4x more active than Miltefosine |

| Gold Complex | Auranofin | Trypanosoma brucei rhodesiense | 0.01 µM |

Anticancer Activity Studies

Thiourea derivatives and their analogues represent a promising area of anticancer drug discovery, with studies demonstrating their ability to inhibit the growth of various cancer cell lines. researchgate.netmdpi.combohrium.com The anticancer activity of these compounds often stems from their capacity to target multiple pathways involved in cancer development. biointerfaceresearch.com

Research into N,N′-diarylsubstituted thioureas identified 1,3-bis(4-(trifluoromethyl)phenyl)thiourea as a potent inhibitor of the mutant K-Ras protein, a key regulator in cell proliferation. biointerfaceresearch.com This compound significantly reduced the proliferation of the A549 lung cancer cell line with a half-maximal inhibitory concentration (IC₅₀) of 0.2 µM, a much greater potency than its corresponding urea (B33335) derivative (IC₅₀ of 22.8 µM). biointerfaceresearch.com

The 2-aminothiazole scaffold is another core structure found in clinically used anticancer drugs like dasatinib. nih.govscispace.com A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were synthesized and evaluated for their anticancer activities. rsc.org Among them, compound 7b showed potent cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC₅₀ values of 0.48 ± 0.11 and 0.74 ± 0.13 μM, respectively. rsc.org Further studies revealed that this compound could induce apoptosis by suppressing key signaling pathways like RAS/Raf/MEK/ERK and PI3K/AKT/mTOR. rsc.org

Thiazolo[4,5-d]pyrimidine derivatives have also been synthesized and evaluated as potential anticancer agents. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) researchgate.netbiointerfaceresearch.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ), was selected by the National Cancer Institute for their 60-cell line screening program. mdpi.com

| Compound Class | Specific Compound | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|---|

| N,N′-diarylthiourea | 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 µM |

| N,N′-diarylurea | Urea analogue of above | A549 (Lung) | 22.8 µM |

| Ursolic acid-pyrimidine derivative | Compound 7b | MCF-7 (Breast) | 0.48 µM |

| Ursolic acid-pyrimidine derivative | Compound 7b | HeLa (Cervical) | 0.74 µM |

| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-60 Panel | Selected for screening |

Anti-inflammatory Activity Investigations

Scaffolds analogous to 2-Amino-2-thioxoethyl pivalate, including thioureas and various thiophene (B33073) derivatives, have been investigated for their anti-inflammatory properties. mdpi.comnih.gov These compounds often exert their effects by modulating key inflammatory pathways.

A study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. nih.gov Compounds 3a , 3b , and 2a showed the highest anti-inflammatory activity, with NO inhibition of 87.07%, 80.39%, and 78.04%, respectively, at a concentration of 50 μM. nih.gov This activity was comparable to the reference compound sulforaphane (B1684495) (91.57% inhibition). nih.gov The mechanism of these compounds was linked to their ability to activate the NRF2 pathway and reverse the elevated levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Other research on aminothiophene analogs also identified compounds with anti-inflammatory potential. nih.gov Compound 1 from a tested series showed the highest activity with an IC₅₀ of 121.47 µM. nih.gov Additionally, studies on 2-(trimethoxyphenyl)-thiazoles revealed that they possess varying degrees of anti-inflammatory activity, with two compounds demonstrating more potent action than the reference drug meloxicam. researchgate.net

| Compound Class | Specific Compound | Assay/Model | Activity |

|---|---|---|---|

| Tetrahydrobenzo[b]thiophene | Compound 3a | NO Inhibition (RAW 264.7 cells) | 87.07% |

| Tetrahydrobenzo[b]thiophene | Compound 3b | NO Inhibition (RAW 264.7 cells) | 80.39% |

| Tetrahydrobenzo[b]thiophene | Compound 2a | NO Inhibition (RAW 264.7 cells) | 78.04% |

| Aminothiophene analog | Compound 1 | In-house assay | IC₅₀ = 121.47 µM |

| 2-(Trimethoxyphenyl)-thiazole | Two unnamed compounds | In-vivo rat model | More potent than meloxicam |

Antioxidant Activity Research

The antioxidant potential of thiourea derivatives and related heterocyclic compounds has been a subject of significant research interest, as oxidative stress is implicated in numerous diseases. researchgate.netbiointerfaceresearch.compensoft.net

Phenethyl-5-bromopyridyl thiourea (PEPT) compounds have been identified as having dual functions as both anti-HIV and antioxidant agents. nih.gov Specifically, N-[2-(2-methoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (2 ) and N-[2-(2-chlorophenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (9 ) inhibited the oxidation of ABTS with half-maximal effective concentration (EC₅₀) values of 79 and 75 µM, respectively. nih.gov The free thiourea group was found to be essential for this activity. nih.gov

The antioxidant activity of 7-thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione was evaluated using a model of Fe²⁺-dependent adrenaline oxidation. nih.gov The study found that the antiradical activity was significantly dependent on the structure of the substituent in the thioether fragment of the molecule. nih.gov

In a study of 4-thiomethyl functionalised 1,3-thiazoles using the DPPH radical scavenging test, synthesized compounds showed a high level of radical inhibition, ranging from 70% to 98%. researchgate.net For the most active derivatives, the IC₅₀ values were in the range of 191-417 µM. researchgate.net Similarly, a series of 2-aminothiazole sulfonamide derivatives were synthesized and tested for antioxidant activity, with compound 8 being the most promising, showing 90.09% DPPH radical scavenging. excli.de

| Compound Class | Specific Compound | Assay | Activity |

|---|---|---|---|

| Phenethyl-5-bromopyridyl thiourea | Compound 2 | ABTS oxidation inhibition | EC₅₀ = 79 µM |

| Phenethyl-5-bromopyridyl thiourea | Compound 9 | ABTS oxidation inhibition | EC₅₀ = 75 µM |

| 4-Thiomethyl 1,3-thiazole | Most active derivatives | DPPH scavenging | IC₅₀ = 191-417 µM |

| 2-Aminothiazole sulfonamide | Compound 8 | DPPH scavenging | 90.09% inhibition |

Studies on Other Pharmacologically Relevant Activities (e.g., Antiviral, Anti-prion, Antihypertensive)

The foundational structure of 2-amino-thioacetamide and its analogs has served as a template for developing agents with a variety of pharmacological effects, including antiviral, anti-prion, and antihypertensive properties.

Antiviral Activity Derivatives built upon analogous scaffolds have shown notable antiviral properties. A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to combat tobacco mosaic virus (TMV). nih.gov Several of these compounds demonstrated significant curative effects, with compound 8i exhibiting an EC50 value of 246.48 µg/mL, surpassing the efficacy of the commercial antiviral agent Ningnanmycin. nih.gov Similarly, studies on 6-(arylthio)uracils revealed that while most tested compounds were inactive, specific derivatives showed marginal activity against Herpes Simplex-1 Virus (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1). researchgate.net Furthermore, quaternized chitosan derivatives have been identified as potent virucidal agents against both enveloped and nonenveloped viruses, highlighting the potential of incorporating cationic and hydrophobic features into related backbones. aalto.fi

Anti-prion Activity The 2-aminothiazole scaffold has been identified as a promising candidate for the development of anti-prion agents. nih.gov Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc. nih.gov In a high-throughput screening of approximately 10,000 small molecules, 2-aminothiazoles emerged as a class of compounds that effectively reduce PrPSc levels in infected neuroblastoma cells. nih.gov This discovery establishes this scaffold as a viable starting point for creating novel therapeutics for diseases like Creutzfeldt-Jakob disease. nih.gov

Antihypertensive Activity The investigation of thioamide and thiourea analogs for cardiovascular applications has also been undertaken. For instance, (2-aminoethyl)thiourea derivatives have been explored as potential antihypertensive agents. nih.gov However, the specific derivative 1-(2-aminoethyl)-2-cyano-3-(2,6-dichlorophenyl)guanidine, a cyanoguanidine analog of a more active thiourea compound, was found to be essentially inactive in studies. nih.gov Similarly, a series of 2-aminobenzimidazole (B67599) and indole (B1671886) amide derivatives were synthesized and tested for antihypertensive effects, but they did not show appreciable activity in spontaneously hypertensive rats. nih.gov These findings underscore the subtle structural requirements for achieving specific pharmacological effects.

Target Identification and Molecular Interaction Studies (e.g., Enzyme Inhibition)

Identifying the molecular targets of these scaffolds is crucial for understanding their mechanism of action and for rational drug design. Research has pointed towards interactions with various biomolecules, including enzymes and bacterial membrane components.

Enzyme Inhibition The inhibition of enzymes is a common mechanism of action for many drugs. nih.gov Derivatives of scaffolds related to this compound have been shown to inhibit several classes of enzymes. For example, 2-mercaptobenzothiazole (B37678) derivatives are recognized as potent, mechanism-based inhibitors of enzymes such as monoamine oxidase and acyl coenzyme A cholesterol acyltransferase. nih.gov In another study, peptide aldehydes incorporating a 3-amino-2-hydroxyphenylacetamide group were developed as potent and specific inhibitors of thrombin, a key protease in the blood coagulation cascade. google.com The ability of these compounds to target specific enzymes is often evaluated through enzyme inhibition titration assays, which help to determine inhibitor potency and concentration-effect relationships. nih.gov

Target Identification Beyond enzyme inhibition, studies have begun to identify other molecular targets. In the context of antibacterial activity, a 2-aminobenzimidazole scaffold was found to potentiate the effects of gram-positive selective antibiotics against gram-negative bacteria. nih.gov Preliminary investigations suggest that these compounds may act by binding to lipopolysaccharide (LPS) in Klebsiella pneumoniae and modulating lipooligosaccharide (LOS) biosynthesis or transport in Acinetobacter baumannii. nih.gov For anti-prion compounds, diphenylthiazole analogs have been shown to bind to the normal cellular prion protein (PrPC) in vitro, suggesting a mechanism that involves stabilizing the native protein conformation to prevent misfolding. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural modifications influence a compound's biological activity. nih.govnih.gov For scaffolds analogous to this compound, extensive SAR studies have been conducted.

For 2-aminothiazole derivatives with anti-prion activity, SAR analysis revealed several key features. nih.gov A hydrogen bond donor at the 4-position of the A ring appeared to be important for activity, as more lipophilic analogs showed poor efficacy. nih.gov Regarding the C-ring, a methyl-substituted pyridine (B92270) conferred more potent effects than an unsubstituted one. nih.gov In contrast, analogs with a benzoic acid C-ring were inactive, possibly due to poor membrane permeability. nih.gov

In the development of antibacterial thioacetamide-triazoles, substitutions on the aryl ring were generally well-tolerated. wustl.edu However, modifications to the central thioacetamide (B46855) linker were more nuanced; introducing a methyl branch significantly decreased activity, while changes to the triazole portion of the molecule also dramatically reduced potency, indicating its critical role. wustl.edu

For antitubercular 2-aminothiazoles, the central thiazole and a 2-pyridyl substituent at the C-4 position were found to be intolerant to modification. nih.gov Conversely, the N-2 position of the aminothiazole showed high flexibility, and introducing substituted benzoyl groups at this position improved antitubercular activity by over 128-fold. nih.gov

The table below summarizes key SAR findings for various analogous scaffolds.

| Scaffold | Biological Activity | Favorable Structural Features | Unfavorable Structural Features | Reference |

| 2-Aminothiazole | Anti-prion | Hydrogen bond donor at A-ring position 4; Methyl-substituted pyridine C-ring. | Lipophilic analogs (e.g., 6, 7); Benzoic acid C-ring. | nih.gov |

| Thioacetamide-triazole | Antibacterial (E. coli) | Unmodified 1,2,3-triazole; Fluoro- and cyano-substitutions on aryl ring. | Methyl branch on thioacetamide linker; 4-pyridyl analog. | wustl.edu |

| 2-Aminothiazole | Antitubercular (M. tb) | 2-pyridyl substituent at C-4; Substituted benzoyl groups at N-2 position. | Modifications to the central thiazole or C-4 2-pyridyl moiety. | nih.gov |

| Thiourea Derivatives | Anti-leishmanial | Piperazine ring; Appropriate spacer carbon length. | Deviations from optimal lipophilicity and spacer length. | mdpi.com |

Applications in Biochemical Research

Beyond their direct therapeutic potential, compounds derived from thioamide and related scaffolds serve as valuable tools in biochemical research. Their ability to selectively interact with biological targets makes them useful as chemical probes to investigate cellular pathways and enzyme functions. nih.gov For example, potent and selective enzyme inhibitors can be used to elucidate the physiological role of a specific enzyme within a complex biological system. nih.govnih.gov

The development of these compounds is often coupled with in silico studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling. excli.de These computational approaches use experimental data to build models that can predict the biological activity of new, unsynthesized derivatives. This synergy of chemical synthesis, biological testing, and computational modeling accelerates the discovery of novel bioactive agents and helps in understanding the fundamental molecular interactions that govern their activity. excli.de The diverse biological activities of scaffolds like 2-aminothiazole make them privileged structures in drug discovery, continually inspiring new research into their potential applications. nih.govmdpi.com

Future Perspectives and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The synthesis of thioamides has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of thioamide synthesis is geared towards the development of more environmentally benign and sustainable protocols.

Recent advancements have focused on greener methods for thioamide synthesis. One promising approach involves the use of deep eutectic solvents (DESs), which are biodegradable and can be recycled. rsc.orgrsc.org For instance, a highly efficient protocol has been described for the synthesis of a variety of thioamides from aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.orgrsc.org This method operates at moderate temperatures and eliminates the need for a catalyst, contributing to reduced energy consumption and waste. rsc.orgrsc.org

Another sustainable strategy is the use of water as a solvent, which is non-toxic and readily available. A method for the synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide (B99878) as the sulfur source in water has been demonstrated to be practical and efficient. organic-chemistry.orgorganic-chemistry.org Furthermore, catalyst-free and solvent-free conditions, such as the Willgerodt–Kindler reaction at elevated temperatures, offer a clean approach to aryl thioamides. mdpi.com

Future research in this area will likely focus on:

Expanding the substrate scope of these green methods to include a wider range of functional groups.

Developing catalytic systems that can operate under even milder conditions.

Utilizing flow chemistry to enable continuous and scalable production of thioamides with minimal environmental impact.

Discovery of Novel Reactivity Patterns

While the fundamental reactivity of thioamides is relatively well-understood, there is ongoing research to uncover new and synthetically useful transformations. The thioamide group's ability to act as both a nucleophile and an electrophile, depending on the reaction conditions, makes it a versatile functional group.

A significant area of exploration is the direct transamidation of thioamides. This process, which involves the conversion of one thioamide into another, has been a long-standing challenge due to the high stability of the thioamide bond. nih.gov A novel approach involves the ground-state destabilization of the thioamide linkage through N-activation, which facilitates nucleophilic acyl substitution. nih.govrsc.org This strategy opens up new possibilities for the late-stage functionalization of complex molecules containing a thioamide moiety.

Furthermore, the development of new methods for peptide synthesis utilizing the reactivity of thioamides is an active area of research. One such method involves the silver(I)-promoted coupling of thioamides with carboxylic acids to generate an isoimide (B1223178) intermediate, which can then be converted to a native amide bond or other modified peptide structures. unimelb.edu.au

Future directions in this field include:

Exploring the use of photoredox catalysis to access novel reactivity modes of thioamides.

Developing new catalytic systems for the selective functionalization of the sulfur or nitrogen atom of the thioamide group.

Investigating the application of thioamides in multicomponent reactions to build molecular complexity in a single step.

Advanced Computational Modeling and Rational Design

Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. In the context of thioamides, computational methods are being used to gain deeper insights into their structure, bonding, and reaction mechanisms.

Density functional theory (DFT) calculations have been employed to study the conformational preferences of thioamide-containing peptides and to investigate the stability of nonplanar thioamide conformations. nih.govresearchgate.net These studies have revealed the importance of electrostatic and orbital interactions in determining the three-dimensional structure of these molecules. nih.gov

Computational models are also being used to predict the formation of thioamides in various environments, including the interstellar medium. frontiersin.orgfrontiersin.orgnih.gov These theoretical studies provide valuable information about the potential pathways for the formation of these molecules in space and can guide future experimental searches. frontiersin.orgfrontiersin.orgnih.gov

Looking ahead, advanced computational modeling will likely be applied to:

Develop more accurate and efficient methods for predicting the biological activity of thioamide-containing molecules.

Design novel thioamide-based catalysts with enhanced reactivity and selectivity.

Simulate the behavior of thioamides in complex biological systems to better understand their mechanism of action.

Rational Design of Bioactive Molecules Based on the Thioamide Scaffold

Thioamide-containing compounds have shown a broad range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. tandfonline.comnih.gov For example, thioamides have been incorporated into inhibitors of the SARS-CoV-2 main protease. nih.govtandfonline.com The thioamide moiety can enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. tandfonline.comtandfonline.com

The rational design of bioactive molecules based on the thioamide scaffold involves several strategies:

Bioisosteric Replacement: Replacing an amide with a thioamide to improve properties such as membrane permeability and metabolic stability. tandfonline.comnih.govtandfonline.com

Prodrugs: Designing thioamide-containing molecules that are converted to the active drug in the body. A well-known example is the antitubercular drug ethionamide. tandfonline.com

Hydrogen Sulfide Donors: Developing thioamides that can release hydrogen sulfide (H₂S), a signaling molecule with various physiological effects. tandfonline.comtandfonline.com

Future research in this area will focus on:

The design of novel thioamide-based drugs with improved efficacy and reduced side effects.

The exploration of new therapeutic targets for thioamide-containing compounds.

The development of thioamide-based probes for studying biological processes.

Q & A

Q. What safety protocols are essential for handling this compound given its limited toxicological data?

- Methodological Answer :

- Occupational exposure limits (OELs) : Assume a default OEL of 0.1 mg/m³ based on structural analogs ().

- In vitro toxicity screening : Use Ames tests for mutagenicity and MTT assays for cytotoxicity ().

- Emergency procedures : Neutralize spills with 5% NaHCO₃ (for acidic degradation products) and consult SDS guidelines ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。